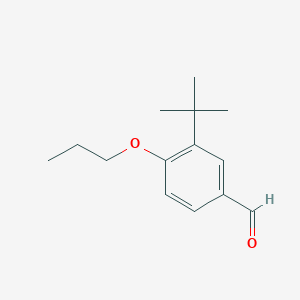
2,6-Dimethylocta-2,6-dienedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,6-dienedial can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethyl-2,6-octadiene using oxidizing agents such as potassium permanganate or ozone . The reaction conditions typically include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylocta-2,6-dienedial undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Bromine in dichloromethane, room temperature.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-2,6-octadienoic acid.
Reduction: Formation of 2,6-dimethyl-2,6-octadienol.
Substitution: Formation of 2,6-dimethyl-2,6-dibromo-octadienedial.
Aplicaciones Científicas De Investigación
2,6-Dimethylocta-2,6-dienedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its reactive aldehyde groups.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylocta-2,6-dienedial involves its reactive aldehyde groups and conjugated diene system. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects. The conjugated diene system can participate in electrophilic addition reactions, further contributing to its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Octadienedial, 2,6-dimethyl-, (Z,Z)-: Similar structure but with different stereochemistry.
2,7-Octadiene-1,6-diol, 2,6-dimethyl-, (E)-: Contains hydroxyl groups instead of aldehyde groups.
(E)-8-Hydroxylinalool: Similar conjugated diene system but with a hydroxyl group.
Uniqueness
2,6-Dimethylocta-2,6-dienedial is unique due to its specific stereochemistry and the presence of two reactive aldehyde groups. This combination of features makes it particularly useful in synthetic chemistry and potential biological applications .
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2,6-dimethylocta-2,6-dienedial |
InChI |
InChI=1S/C10H14O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-8H,3-4H2,1-2H3 |
Clave InChI |
GRHWFPUCRVCMRY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=O)CCC=C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)








![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)
